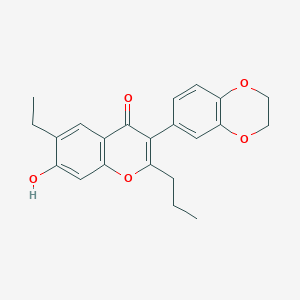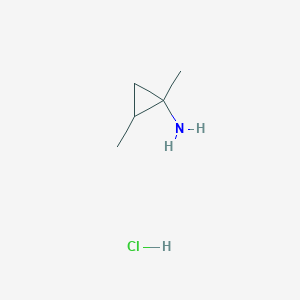![molecular formula C21H19NO3S B2396414 N-(4-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide CAS No. 670272-71-6](/img/structure/B2396414.png)
N-(4-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-acetylphenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide” is a complex organic compound. It contains functional groups such as acetyl, methyl, biphenyl, and sulfonamide . These types of compounds are often used in the development of pharmaceuticals and other chemical products .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as Friedel-Crafts acylation, Michael-type addition, and reactions with acid chlorides or anhydrides . The exact synthesis process for this specific compound would depend on the starting materials and desired product .Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out . For example, the acetyl group could undergo reactions such as nucleophilic acyl substitution, while the sulfonamide group could participate in reactions such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined using various analytical techniques. These might include measuring its melting point, determining its solubility in various solvents, and analyzing its spectral data .Applications De Recherche Scientifique
Antibody Development for Environmental and Food Analysis
Sulfonamides, including compounds similar to N-(4-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide, have been utilized in the development of antibodies for environmental and food analysis. The focus has been on creating analytical tools for detecting residues of antibiotics and pollutants, utilizing techniques like ELISA and immunosensors. This approach targets various contaminants, including herbicides, polychlorinated biphenyls, and sulfonamides, highlighting the compound's relevance in environmental monitoring and food safety (Fránek & Hruška, 2018).
Analytical Techniques in Pharmaceutical and Food Analysis
Capillary electrophoresis (CE) has been employed for the analysis of sulfonamides, demonstrating the compound's application in the quality control of pharmaceuticals and food products. This method has been applied to study the behavior of sulfonamides, including this compound, in various biological fluids and food matrices, showcasing the importance of developing improved analytical methods for these compounds (Hoff & Kist, 2009).
Patent Review on Sulfonamide Applications
Recent patents have explored new sulfonamide compounds, including those with structures similar to this compound, for various medicinal purposes. These include carbonic anhydrase inhibitors for treating conditions like glaucoma, COX2 inhibitors for pain and inflammation, and novel drugs targeting multiple receptors. This indicates ongoing interest in sulfonamides for therapeutic applications, with continuous innovation in drug design and development (Carta, Scozzafava, & Supuran, 2012).
Biomedical Applications and Environmental Impact
Sulfonamides, through their diverse biological activities, play a significant role in treating various diseases, including bacterial infections and chronic conditions. They are also of concern due to their environmental persistence and potential to promote antimicrobial resistance. Research into the environmental impact of sulfonamides, their degradation pathways, and effects on human health is critical for assessing and mitigating risks associated with their use and disposal (Baran et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-4-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-15-3-5-18(6-4-15)19-9-13-21(14-10-19)26(24,25)22-20-11-7-17(8-12-20)16(2)23/h3-14,22H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZWEIXJEQQBHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,3S,5R,6R)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2396331.png)


![2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2396335.png)
![2-(ethylsulfanyl)-N~8~-(4-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2396336.png)
![N-(2,3-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2396337.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2396338.png)


![7-ethyl-8-methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2396342.png)

![ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2396350.png)
![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2396351.png)
![ethyl 3-ethyl-5-{[(3-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2396354.png)
